molecular formula C14H23N3O2 B2748361 (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester CAS No. 946385-12-2

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester

Cat. No.: B2748361
CAS No.: 946385-12-2
M. Wt: 265.357
InChI Key: NIWBFVHKDGAWMI-UHFFFAOYSA-N
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Description

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyridine ring, an amino group, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with a suitable amine to form 4-amino-4-pyridin-2-yl-butylamine.

    Carbamoylation: The resulting amine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 4-aminopyridine and 2,6-diaminopyridine share structural similarities.

    Carbamates: Compounds like carbaryl and ethyl carbamate have similar functional groups.

Uniqueness

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester is unique due to the combination of its pyridine ring, amino group, and tert-butyl ester moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

tert-butyl N-(4-amino-4-pyridin-2-ylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-10-6-7-11(15)12-8-4-5-9-16-12/h4-5,8-9,11H,6-7,10,15H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWBFVHKDGAWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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